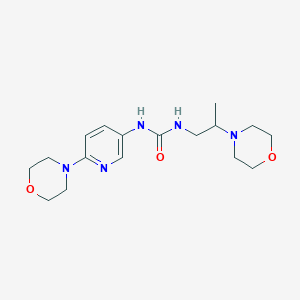![molecular formula C15H23N3O2 B7571682 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide, also known as GSK 3 Inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit glycogen synthase kinase 3 (3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3), a key enzyme involved in multiple signaling pathways. Inhibition of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3 has been linked to the regulation of cell proliferation, apoptosis, and differentiation, making it a promising therapeutic target.
Mechanism of Action
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX functions by binding to the ATP-binding site of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3, preventing its phosphorylation and subsequent activation. This inhibition leads to downstream effects such as the activation of the Wnt signaling pathway, which has been linked to cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce amyloid-beta levels and improve cognitive function. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX is its specificity for 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3, which allows for targeted inhibition of this enzyme. However, it also has limitations, such as its potential toxicity and off-target effects. Additionally, further research is needed to determine optimal dosages and administration routes for therapeutic applications.
Future Directions
There are several future directions for research on 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX. One area of interest is its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to determine its safety and efficacy in human clinical trials. Finally, exploring the potential use of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX in other diseases and conditions could lead to new therapeutic applications.
Synthesis Methods
The synthesis of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX involves a multi-step process that begins with the reaction of 4-(2-methoxyethyl)piperazine with 4-chloro-3-nitrobenzaldehyde. The resulting compound is then reduced to the corresponding amine using palladium on carbon. Finally, the amine is reacted with 4-fluorobenzoyl chloride to yield the final product.
properties
IUPAC Name |
3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-10-9-17-5-7-18(8-6-17)12-13-3-2-4-14(11-13)15(16)19/h2-4,11H,5-10,12H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYVARARHVECMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)
![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)
![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)